![molecular formula C7H6FNO B3028301 4-Fluoro-2H,3H-furo[2,3-b]pyridine CAS No. 1818847-50-5](/img/structure/B3028301.png)
4-Fluoro-2H,3H-furo[2,3-b]pyridine
Overview
Description
4-Fluoro-2H,3H-furo[2,3-b]pyridine is a compound that belongs to the class of organic molecules known as furo[2,3-b]pyridines. These compounds are characterized by a fused ring structure that combines a furan ring with a pyridine ring, with a fluorine atom attached to the structure. The presence of the fluorine atom can significantly influence the chemical and physical properties of the molecule, making it a valuable target for synthesis in pharmaceutical and materials science research.
Synthesis Analysis
The synthesis of related furo[2,3-b]pyridine derivatives has been explored in several studies. A practical synthesis of a pharmaceutical intermediate closely related to this compound is described using a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Another study presents two routes for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, which is structurally similar to the compound of interest, using regioselective fluorination techniques such as the Balz-Schiemann reaction or lithium-halogen exchange . These methods highlight the importance of regioselective reactions in the synthesis of fluorinated pyridine derivatives.
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of furo[2,3-b]pyridine derivatives has been studied. The molecular engineering of these compounds allows for the tuning of photophysical properties, as demonstrated in the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-ones . The molecular structure of these compounds is crucial for their function and reactivity, and the presence of a fluorine atom can significantly alter these characteristics.
Chemical Reactions Analysis
The chemical reactivity of furo[2,3-b]pyridine derivatives has been explored in various contexts. For instance, a new strategy for the synthesis of poly-substituted pyridines involves C-F bond cleavage of anionically activated fluoroalkyl groups . Another study investigates the synthesis and glycosidase inhibition of α-geminal disubstituted pyrrolidine iminosugars and their C-4-fluoro analogues, indicating the potential for bioactive fluorinated compounds . Additionally, substituted furo[3,2-b]pyridines have been evaluated as bioisosteres for 5-HT1F receptor agonists, with 4-fluoro derivatives showing promising activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[2,3-b]pyridine derivatives are influenced by their unique structural features. The synthesis of these compounds often involves efficient and rapid methods, such as a one-pot Sonogashira coupling/heteroannulation sequence, which can lead to various substituted derivatives with different properties . The reactivity space of these heterocycles has been charted, revealing that the pyridine moiety can undergo C-H amination and borylation reactions, while the furan moiety can participate in ring-opening reactions under certain conditions . Furthermore, the synthesis of fluorinated furo[2,3-c]pyridine derivatives via electrocyclization of carbene-derived azomethine ylides demonstrates the versatility of these compounds .
Scientific Research Applications
Synthesis Techniques
- The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been achieved using two routes, with regioselective fluorination via the Balz-Schiemann reaction or lithium-halogen exchange, highlighting the chemical versatility and potential for various applications (Thibault et al., 2003).
Chemical Reactivity and Functionalization
- A study presents a strategy for synthesizing 2,3-substituted furo[2,3-b]pyridines, demonstrating the framework's chemical reactivity and potential for functionalization, including C-H amination and borylation reactions (Fumagalli & Emery, 2016).
Electrophilic Cyclization and Compound Synthesis
- The synthesis of various disubstituted furo[2,3-b]pyridines through electrophilic cyclization, showcasing the compound's utility in creating complex molecular structures (Arcadi et al., 2002).
Biological Applications
- Research on substituted furo[2,3-b]pyridines has indicated their potential as bioisosteres for 5-HT1F receptor agonists, suggesting therapeutic applications (Mathes et al., 2004).
Fluorescent Chemosensors
- The use of 2H-pyrrolo[3,4-c]pyridine derivatives as fluorescent chemosensors for Fe3+/Fe2+ sensitivity, with successful application in living HepG2 cells, illustrates the compound's potential in biological imaging and diagnostics (Maity et al., 2018).
Organic Light-Emitting Diodes
- A derivative of pyrido[3',2':4,5]furo[2,3-b]pyridine, used as a core structure in a triplet host material for green phosphorescent organic light-emitting diodes, demonstrates its application in advanced electronic and display technologies (Lee & Lee, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on 4-Fluoro-2H,3H-furo[2,3-b]pyridine and similar compounds could involve further exploration of their synthesis methods, their potential biological applications, and their physical and chemical properties . The development of fluorinated chemicals has been steadily increasing due to their interesting properties and potential applications .
properties
IUPAC Name |
4-fluoro-2,3-dihydrofuro[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMHANYEECMLSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268345 | |
Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1818847-50-5 | |
Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-b]pyridine, 4-fluoro-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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